Dimethachlor

説明

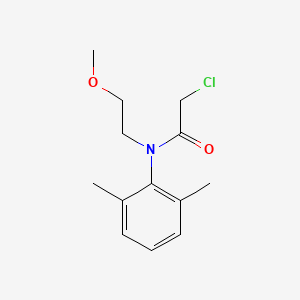

Dimethachlor (C₁₃H₁₈ClNO₂) is a chloroacetanilide herbicide widely used for pre-emergent weed control in oilseed rape (canola) cultivation. It inhibits very-long-chain fatty acid (VLCFA) synthesis in plants, disrupting cell membrane formation . This compound exhibits moderate soil mobility, with degradation producing stable metabolites such as this compound ethanesulfonic acid (ESA) and this compound oxalic acid (OA), which persist in aquatic environments . Recent studies detected this compound residues in European surface waters, with average concentrations reaching 1.82 µg/L in the Tisza River .

特性

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2/c1-10-5-4-6-11(2)13(10)15(7-8-17-3)12(16)9-14/h4-6H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCCDDNKJYDZXMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CCOC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058111 | |

| Record name | Dimethachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50563-36-5 | |

| Record name | Dimethachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50563-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethachlor [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050563365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G91ARZ496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Dimethachlor can be synthesized through a one-pot method involving the acylation of 2,6-dimethylaniline. The process typically involves the following steps:

Acylation: 2,6-dimethylaniline is acylated using an appropriate acylating agent.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production: On an industrial scale, the production of this compound involves large-scale reactors and stringent quality control measures to maintain consistency and efficacy.

化学反応の分析

Dimethachlor undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form this compound ethanesulfonic acid and this compound oxalamic acid.

Reduction: Under specific conditions, this compound can be reduced, although this is less common.

Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are usually carried out under controlled temperature and pH conditions.

Major Products: The primary products of these reactions are various metabolites, including this compound ethanesulfonic acid and this compound oxalamic acid

科学的研究の応用

Agricultural Applications

Dimethachlor is predominantly utilized in agricultural settings for weed management. It is effective against a range of weeds and is commonly applied in the following crops:

- Vegetables : Effective in crops like carrots, lettuce, and spinach.

- Field Crops : Used in soybeans and corn to manage weed populations before they emerge.

- Ornamental Plants : Applied in landscaping and ornamental horticulture for weed control.

Efficacy Studies

Research has demonstrated that this compound exhibits high efficacy rates when applied at recommended field rates. A study indicated that the herbicide effectively reduced weed biomass significantly compared to untreated controls, showcasing its potential for integrated pest management strategies .

Environmental Impact Studies

This compound's environmental behavior has been a subject of extensive research due to concerns about its degradation products and effects on soil microbial communities.

Microbial Community Effects

A study published in Nature highlighted that the application of this compound at field rates did not significantly alter microbial community structure or activity in soil samples. However, higher doses (100-fold) resulted in notable changes, particularly an increase in the abundance of Proteobacteria, which is linked to soil health and nutrient cycling .

Degradation Studies

Research on the degradation of this compound indicates that its half-life (DT50) ranges from 40 to 70 days in various soil types. The compound degrades into several metabolites, which were identified using ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS). This research is crucial for assessing the potential risks posed by this compound and its degradation products to ecosystems .

Regulatory Framework

This compound's use is regulated under various agricultural and environmental guidelines. The European Food Safety Authority (EFSA) has reviewed maximum residue levels (MRLs) for this compound to ensure consumer safety and environmental protection. These assessments help establish safe application rates and monitor pesticide residues in food products .

Cumulative Risk Assessment

Recent reports have proposed frameworks for cumulative risk assessment (CRA) that consider the combined effects of chemicals like this compound when used alongside other pesticides. This approach aims to provide a more comprehensive understanding of potential risks associated with multiple chemical exposures .

Case Study 1: Soil Microbial Response

In a controlled study, soil treated with this compound showed significant shifts in microbial community composition after treatment with high doses. The increase in Pseudomonas and Achromobacter populations suggests potential implications for soil health and fertility management strategies .

Case Study 2: Degradation Pathways

A comprehensive study on the degradation pathways of this compound revealed the formation of new metabolites through untargeted analysis methods. This research provides insights into the environmental persistence of this compound and highlights the need for continuous monitoring of its residues in agricultural settings .

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Crops | Pre-emergent herbicide for weed control | Effective against annual grasses and broadleaf weeds |

| Environmental Impact | Effects on soil microbial communities | Significant shifts observed at high application rates |

| Regulatory Framework | Established MRLs by EFSA | Ensures safety standards for consumer exposure |

| Degradation Studies | Monitoring degradation in soils/water | Half-life between 40-70 days; new metabolites identified |

作用機序

Dimethachlor exerts its herbicidal effects by inhibiting the synthesis of very long chain fatty acids. This inhibition disrupts cell membrane integrity and function, leading to the death of susceptible plants. The molecular target of this compound is the enzyme very long chain fatty acid synthase, which plays a crucial role in fatty acid elongation .

類似化合物との比較

Chemical Properties and Degradation

Key Observations :

- Persistence : this compound degrades slower in soil (DT₅₀: 40–70 days) compared to other chloroacetanilides (15–30 days), likely due to structural differences affecting microbial breakdown .

- Metabolites : All compounds produce ESA and OA derivatives, which are more stable than parent compounds and accumulate in water . This compound OA concentrations in the Danube River (1.51 µg/L) exceeded parent compound levels (0.63 µg/L), suggesting prolonged environmental retention .

Environmental Occurrence and Mobility

Surface Water Contamination :

- This compound was detected in 100% of Danube and Tisza River samples, with higher concentrations in the Tisza (1.82 µg/L) due to recent agricultural application .

- Metazachlor and acetochlor metabolites are frequently detected in European groundwater, often exceeding 0.1 µg/L regulatory thresholds .

- Alachlor, banned in the EU since 2006, persists in water due to ESA metabolite stability .

Soil Impact :

Toxicity and Ecotoxicity

Aquatic Toxicity :

- Mammalian Toxicity: Limited data exist for this compound, but chloroacetanilides generally show low acute toxicity in mammals (oral LD₅₀ > 2,000 mg/kg) .

Regulatory Status and Usage

- This compound : Approved in the EU for oilseed rape protection but unregistered in the U.S. . Monitoring is recommended due to high metabolite persistence .

- Metazachlor : Widely used in Europe for rapeseed; metabolites regulated under EU water frameworks .

- Acetochlor : Restricted in the EU but used in Asia and the Americas; frequent groundwater contamination .

- Alachlor: Banned in the EU and U.S. since 2006 due to carcinogenicity concerns, yet residues persist .

生物活性

Dimethachlor, a selective herbicide belonging to the acetanilide class, is primarily used for controlling annual grasses and broadleaf weeds in various crops. Its chemical structure is characterized by a 2-chloroacetamide moiety substituted with a 2-methoxyethyl and a 2,6-dimethylphenyl group. This article explores the biological activity of this compound, focusing on its effects on soil microbial communities, degradation pathways, and potential ecological impacts.

- Chemical Formula : C₁₃H₁₈ClNO₂

- Molecular Weight : 253.75 g/mol

- CAS Number : 19774-82-4

Soil Microbial Community Dynamics

Research has shown that this compound significantly affects soil microbial communities and enzymatic activities. A study conducted on the application of this compound at varying doses revealed the following findings:

- Microbial Respiration : At a 100-fold dose, this compound increased soil respiration significantly compared to controls, with CO₂ production being 1.4 times higher on the 28th day post-application .

- Microbial Biomass : Initial increases in microbial biomass carbon were observed within the first week of application, followed by a decline over time. By the end of the study period (112 days), microbial biomass levels returned to baseline .

- Enzymatic Activity : High doses of this compound led to decreased dehydrogenase activity across all time points except for the third day. This suggests potential toxicity to soil microorganisms, which could impact nutrient cycling .

Table 1: Effects of this compound on Soil Microbial Parameters

| Parameter | Control | This compound (100-fold) | Linuron (100-fold) |

|---|---|---|---|

| CO₂ Production (mg/kg) | Baseline | 1.4x increase | Minor increase |

| Microbial Biomass (µg/g) | Baseline | Initial increase then decrease | Not significantly different |

| Dehydrogenase Activity | Baseline | Significant decrease | Significant decrease |

Degradation Pathways

This compound undergoes degradation in environmental matrices such as soil and water. The degradation pathways have been studied using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with Orbitrap mass spectrometry (UHPLC-Orbitrap-MS). Key findings include:

- Half-Life : The degradation half-life () in soils ranges from 40 to 70 days, indicating a relatively slow degradation rate .

- Metabolites : Several metabolites were identified following the application of this compound, including three new compounds that emerged during degradation processes. These metabolites may pose varying degrees of ecological risk depending on their toxicity profiles .

Table 2: Summary of this compound Degradation Studies

| Matrix | (Days) | Identified Metabolites |

|---|---|---|

| Soil | 40 - 70 | Multiple metabolites detected |

| Water | Similar trends observed | New metabolites identified |

Case Studies and Ecological Implications

Three case studies illustrate the ecological implications of this compound usage:

- Agricultural Impact : In a controlled agricultural setting, this compound application resulted in significant shifts in soil microbial community composition, favoring Proteobacteria while reducing Acidobacteria populations . Such shifts can disrupt ecosystem functions and resilience.

- Water Quality Assessment : Monitoring studies in nearby water bodies showed detectable levels of this compound and its metabolites post-application, raising concerns about runoff and water quality impacts .

- Toxicological Studies : Laboratory studies assessing the effects of this compound on non-target organisms indicated potential risks to aquatic life, necessitating further investigation into its environmental fate and effects .

Q & A

Q. How does this compound affect soil microbial community composition compared to other herbicides?

- Methodological Answer : Microbial shifts can be quantified via 16S rRNA sequencing or qPCR to assess taxonomic changes. For example, Acidobacteria (Gp6) and Proteobacteria (e.g., Pseudomonas) show significant reductions under this compound exposure (266–333 mg/kg), whereas linuron causes milder effects. Experimental designs should include controls and parallel treatments (e.g., linuron at equivalent doses) to isolate herbicide-specific impacts. Taxonomic profiling should be paired with statistical tests (ANOVA) to validate significance .

Q. What experimental design considerations are critical for assessing this compound's herbicidal efficacy under field conditions?

- Methodological Answer : Field trials require dose-response studies (e.g., 1119 g/ha vs. lower rates) and controlled plots to evaluate weed suppression (e.g., Echinochloa crus-galli). Efficacy is measured using the Weed Control Efficacy Index , comparing treated vs. untreated plots. Replicate trials over multiple seasons are essential to account for environmental variability. Post-emergence soil sampling at 7–14-day intervals tracks residual activity .

Q. What is the environmental persistence of this compound in different soil types and water systems?

- Methodological Answer : Degradation half-lives (DT50) range from 40–70 days in soils and water, depending on matrix properties. Sandy loam soils retain this compound longer (7-day residue: 31 mg/kg from initial 35 mg/kg) than loam. In aquatic systems, sunlight accelerates degradation (e.g., 30% reduction in 30 days under sunny vs. dark conditions). Monitoring requires UHPLC-Orbitrap-MS at intervals (1–110 days post-application) .

Advanced Research Questions

Q. How can chemometric approaches enhance the interpretation of this compound residue data in complex matrices like surface water?

- Methodological Answer : Principal component analysis (PCA) and artificial neural networks (ANN) optimize method parameters (e.g., pH 7, injection volume 0.5 µL) for quantifying this compound ethanesulfonic acid (ESA) and oxalamic acid (OA) in rivers. ANN models predict concentration trends (e.g., Danube River: OA 1.51 µg/L, ESA 0.01 µg/L) while cluster analysis identifies contamination hotspots .

Q. What strategies are effective for resolving contradictions in microbial community response data following this compound exposure?

- Methodological Answer : Contradictions (e.g., Betaproteobacteria decline in some studies but increase in others) require meta-analyses of dose-dependent effects. Use mixed-effects models to account for variables like soil organic matter or herbicide formulation. Cross-reference taxonomic data with functional gene assays (e.g., nifH for nitrogen fixation) to disentangle structural vs. functional impacts .

Q. How can non-targeted high-resolution mass spectrometry (HRMS) approaches improve the identification of novel this compound metabolites?

- Methodological Answer : Untargeted HRMS workflows with software tools (e.g., Compound Discoverer, mzCloud) enable putative identification of metabolites like this compound ESA (C13H19NO5S, m/z 301.0784). Fragment ion matching (e.g., m/z 76.97 and 120.96) and spectral libraries (95–96% match scores) validate novel compounds. Isotopic labeling (e.g., ¹³C-dimethachlor) tracks metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。